3-(3-Bromopropyl)thiophene
Overview
Description
3-(3-Bromopropyl)thiophene is a chemical compound with the molecular formula C7H9BrS and a molecular weight of 205.12 . It is used in laboratory chemicals and the manufacture of chemical compounds .
Synthesis Analysis
Thiophene derivatives, including 3-(3-Bromopropyl)thiophene, can be synthesized through various methods. One common method is the condensation reaction, which includes the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald reaction, for example, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of 3-(3-Bromopropyl)thiophene includes a five-membered ring made up of one sulfur atom . The InChI code for this compound is provided in the source .Chemical Reactions Analysis
Thiophene-based compounds, including 3-(3-Bromopropyl)thiophene, have been studied for their oxidation reactions initiated by hydroperoxyl radicals . The reaction mechanisms and kinetics of these oxidation reactions, as well as the decomposition of related intermediates and complexes, have been explored .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(3-Bromopropyl)thiophene include a storage temperature recommendation to keep it in a dark place, sealed in dry, at room temperature . More detailed properties such as density, speed of sound, dynamic viscosity, surface tension, and static permittivity can be determined through further analysis .Scientific Research Applications
Palladium-Catalyzed Perarylation
3-thiophene- and 3-furancarboxylic acids, related to 3-(3-Bromopropyl)thiophene, can undergo perarylation, which is a process involving the cleavage of C-H bonds and decarboxylation in the presence of a palladium catalyst. This reaction results in tetraarylated products with good yields, highlighting the potential of these compounds in complex organic syntheses (Nakano et al., 2008).
Enhancing Solid-State Emission
Research on the postfunctionalization of poly(3-hexylthiophene), a compound similar to 3-(3-Bromopropyl)thiophene, shows that various functional groups can affect the optical and photophysical properties of 3,4-disubstituted poly(thiophene)s. This research is significant for developing materials with tailored optical properties, particularly for applications in solid-state fluorescence and photovoltaics (Li, Vamvounis, & Holdcroft, 2002).
Synthesis of Antitubulin Agents
Functionalized 3-(α-styryl)-benzo[b]thiophenes, structurally related to 3-(3-Bromopropyl)thiophene, have been synthesized and evaluated as antitubulin agents, demonstrating potential in therapeutic applications. This synthesis approach allows for the introduction of various substituents, which could be relevant for drug discovery and development (Tréguier et al., 2014).
Oligothiophene Synthesis for Photovoltaic Applications
The regioselective deprotonation of 3-substituted thiophenes and nickel-catalyzed cross-coupling reaction have been utilized for the synthesis of oligothiophenes. This method, related to 3-(3-Bromopropyl)thiophene chemistry, is crucial for creating organic dye molecules used in photovoltaic cells, demonstrating the compound's relevance in renewable energy technologies (Tanaka et al., 2011).
Therapeutic Importance of Thiophene Derivatives
Thiophene derivatives, including 3-(3-Bromopropyl)thiophene, have shown a wide range of therapeutic properties. They are effective in various biological and physiological functions, such as anti-inflammatory, anti-psychotic, and anti-cancer activities. This highlights the broad spectrum of medicinal applications for these compounds (Shah & Verma, 2018).
Versatility in Material Science
Thiophene-based materials, closely related to 3-(3-Bromopropyl)thiophene, have been studied for their semiconductor and fluorescent properties. They are utilized in the fabrication of electronic and optoelectronic devices, as well as in biopolymer detection, demonstrating the compound's versatility in material science (Barbarella, Melucci, & Sotgiu, 2005).
Safety And Hazards
Future Directions
Thiophene-based compounds, including 3-(3-Bromopropyl)thiophene, have been the subject of ongoing research due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research may focus on developing more efficient synthetic strategies for these compounds and exploring their potential applications in various fields .
properties
IUPAC Name |
3-(3-bromopropyl)thiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrS/c8-4-1-2-7-3-5-9-6-7/h3,5-6H,1-2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJQLPZIKXZBQCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Bromopropyl)thiophene | |
CAS RN |
121459-86-7 | |
Record name | 3-(3-bromopropyl)thiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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